(4-Methylpiperidin-4-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(4-methylpiperidin-4-yl)methanamine |
InChI |
InChI=1S/C7H16N2/c1-7(6-8)2-4-9-5-3-7/h9H,2-6,8H2,1H3 |
InChI Key |
XQXXOWKUJRCUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)CN |
Origin of Product |
United States |
The Significance of Piperidine Amine Motifs in Organic Synthesis and Derived Disciplines
The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products and synthetic compounds. wikipedia.orgijnrd.org Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as improved water solubility and the capacity to engage in specific biological interactions. thieme-connect.com When combined with an amine functionality, the resulting piperidine amine motif becomes a powerful pharmacophore, a key structural feature responsible for a drug's biological activity. nih.govnih.gov
The introduction of chiral centers within the piperidine ring can significantly influence a molecule's druggability by affecting its binding affinity to target proteins. thieme-connect.com This stereochemical control is a critical aspect of modern drug design, aiming to enhance therapeutic efficacy while minimizing off-target effects. Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-diabetic, anti-cancer, anti-inflammatory, and anti-viral properties. ijnrd.org
Interactive Data Table: Applications of Piperidine Derivatives
| Application Area | Examples | Reference |
| Pharmaceuticals | Antihistamines (fexofenadine, loratadine), Antipsychotics (pimozide, pipotiazine) | ijnrd.org |
| Alkaloids | Solenopsins, Anabasine, Lobeline, Coniine | wikipedia.org |
| Chemical Synthesis | Enamine synthesis, Fmoc-deprotection in peptide synthesis | wikipedia.org |
The Unique Structural Features of 4 Methylpiperidin 4 Yl Methanamine As a Key Building Block
(4-Methylpiperidin-4-yl)methanamine distinguishes itself through a specific arrangement of functional groups that offer distinct advantages in molecular design. The core of the molecule is a piperidine (B6355638) ring, providing a robust and conformationally defined scaffold. The key feature is the quaternary carbon at the 4-position, substituted with both a methyl group and a methanamine (-CH2NH2) group.
This gem-dimethyl substitution pattern is significant. The methyl group can provide steric bulk, influencing the orientation of adjacent functional groups and their interactions with biological targets. The primary amine of the methanamine moiety serves as a crucial point for further chemical modification, allowing for the attachment of various substituents to explore structure-activity relationships (SAR). This primary amine can act as a hydrogen bond donor and acceptor, as well as a nucleophile in various chemical reactions.
Overview of Current Research Trajectories Involving Aminomethyl Piperidine Scaffolds
Strategies for Piperidine Ring Construction Incorporating the Methyl and Aminomethyl Moieties
The construction of the this compound scaffold can be approached through two primary strategic disconnections: formation of the piperidine ring from a substituted pyridine (B92270) precursor or functionalization of a pre-existing piperidone core.
Catalytic Hydrogenation Routes from Pyridinecarbonitriles and Pyridines
The catalytic hydrogenation of pyridine derivatives represents a direct and atom-economical approach to the synthesis of the corresponding piperidines. This method involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.
The selective hydrogenation of a substituted pyridine, such as a hypothetical 4-methyl-4-pyridinecarbonitrile, to yield this compound requires careful control of reaction conditions to achieve both ring saturation and reduction of the nitrile group without unwanted side reactions. The choice of catalyst and reaction parameters is crucial for achieving high chemo- and regioselectivity.
Rhodium-based catalysts have demonstrated high efficiency in the hydrogenation of pyridinium (B92312) salts under mild conditions. For instance, the rhodium complex [Cp*RhCl2]2, promoted by an iodide anion, can effectively catalyze the transfer hydrogenation of various quaternary pyridinium salts. liv.ac.uk The substitution pattern on the pyridine ring significantly influences the outcome, allowing for the selective formation of either piperidines or tetrahydropyridines. liv.ac.uk Supported noble metal catalysts, such as ruthenium on carbon (Ru/C), have also been shown to be highly active for the complete hydrogenation of pyridine to piperidine. cjcatal.com In a study comparing various supported noble metal catalysts, 5% Ru/C exhibited the highest activity for pyridine hydrogenation, achieving 100% conversion and 100% selectivity to piperidine under optimized conditions. cjcatal.com
The reactivity of substituted pyridines can be influenced by electronic factors. For example, the hydrogenation reactivity of various pyridine derivatives was found to follow the order: pyridine ≈ 2-methylpyridine (B31789) > 2,6-dimethylpyridine (B142122) > 3-methylpyridine (B133936) > 4-methylpyridine. cjcatal.com This suggests that the electronic nature of the substituent can impact the rate of hydrogenation.
| Catalyst | Substrate | Product | Conditions | Conversion (%) | Selectivity (%) | Reference |
| [Cp*RhCl2]2 / Iodide | Quaternary Pyridinium Salts | Piperidines / Tetrahydropyridines | HCOOH-NEt3, 40°C | High | High (product dependent) | liv.ac.uk |
| 5% Ru/C | Pyridine | Piperidine | 100°C, 3.0 MPa H2 | 100 | 100 | cjcatal.com |
| Bimetallic Pd-Ag/C | Pyridine | Piperidine | 60°C, 70 atm H2 | 99 | 99 | researchgate.net |
Table 1: Catalytic Systems for Selective Pyridine Hydrogenation
A significant challenge in the synthesis of this compound from a pyridinecarbonitrile precursor is the simultaneous reduction of both the pyridine ring and the nitrile functionality. This tandem process requires a catalytic system capable of facilitating both transformations under compatible conditions. While specific examples for 4-methyl-4-pyridinecarbonitrile are not prevalent in the reviewed literature, the principles of tandem catalysis can be applied. Such a process would likely involve a heterogeneous catalyst, such as palladium or ruthenium on a support, under hydrogen pressure. The reaction conditions would need to be carefully optimized to ensure complete reduction of both the aromatic ring and the nitrile group to the desired aminomethyl functionality.
Reductive Amination Protocols for Piperidones and Analogous Ketone Precursors
Reductive amination is a versatile and widely used method for the formation of C-N bonds and represents a key strategy for the synthesis of this compound from a suitable piperidone precursor, such as 1-protected-4-methyl-4-piperidone. This process involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine.
Direct reductive amination, also known as a one-pot reaction, involves mixing the ketone, the amine (in this case, ammonia (B1221849) or an ammonia source), and a reducing agent together in a single reaction vessel. wikipedia.org This approach is often preferred for its operational simplicity. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity for reducing the intermediate iminium ion in the presence of the starting ketone. wikipedia.orgmasterorganicchemistry.com
For the synthesis of a primary amine like this compound, ammonia would be the amine of choice. The reaction would proceed through the initial formation of an imine at the 4-position of the piperidone, which is then immediately reduced by the hydride reagent present in the reaction mixture.
| Ketone Precursor | Amine | Reducing Agent | Product | Reference |
| 1-Boc-piperidin-4-one | 3,4-dichloroaniline | Not specified | N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine | researchgate.net |
| 5-keto-D-glucose | Benzhydrylamine | NaBH3CN | Deoxynojirimycin derivative | chim.it |
Table 2: Examples of Reductive Amination for Piperidine Synthesis
In an indirect or stepwise approach, the intermediate imine or enamine is formed and sometimes isolated before the reduction step. This can offer advantages in terms of controlling the reaction and potentially improving yields, especially if the imine formation is slow or reversible under the conditions of a direct reductive amination.
For the synthesis of this compound, the corresponding piperidone would first be reacted with ammonia to form the 4-imino-4-methylpiperidine intermediate. This imine can then be reduced in a separate step using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH4) or catalytic hydrogenation. The synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine has been reported via the hydrogenation of the corresponding piperidone oxime, which is an imine derivative. prepchem.com This two-step approach allows for the isolation and purification of the intermediate, potentially leading to a cleaner final product.
Aza-Michael Addition and Cyclization Sequences
A powerful and atom-economical approach to the piperidine core involves the conjugate addition of amines to activated alkenes, known as the aza-Michael reaction. When applied in a tandem or sequential manner, this strategy allows for the efficient construction of the heterocyclic ring from acyclic precursors.
A prominent strategy for synthesizing 4-piperidone (B1582916) intermediates involves the double aza-Michael addition of a primary amine to a divinyl ketone derivative. nih.govkcl.ac.uk This method is highly effective for creating N-substituted 4-piperidones, which are versatile precursors for further functionalization. The reaction proceeds by the conjugate addition of a primary amine to two molecules of a vinyl ketone equivalent.
The process typically begins with the synthesis of a mono-substituted divinyl ketone. This can be achieved by reacting a suitable vinyl aldehyde with vinylmagnesium bromide, followed by oxidation of the resulting dienol. acs.org Oxidizing agents like manganese(IV) oxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are selected based on the substrate's reactivity. acs.org
Once the divinyl ketone is obtained, it is subjected to cyclization with a primary amine, such as benzylamine (B48309) or S-α-phenylethylamine. nih.govacs.org The reaction conditions can be tuned to optimize the yield of the desired 4-piperidone. For instance, conducting the reaction in a biphasic system of acetonitrile (B52724) and aqueous sodium bicarbonate has proven effective. acs.org This approach has been used to prepare a range of 2-substituted N-benzyl-4-piperidones. kcl.ac.uk
Table 1: Synthesis of 2-Substituted-1-benzyl-4-piperidones via Aza-Michael Cyclization This table is interactive. Click on the headers to sort.
| Entry | R-Group in Divinyl Ketone | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Methyl | 1-Benzyl-2-methyl-4-piperidone | 41 | acs.org |
| 2 | n-Propyl | 1-Benzyl-2-propyl-4-piperidone | 35 | acs.org |
| 3 | Phenyl | 1-Benzyl-2-phenyl-4-piperidone | 79 | acs.org |
| 4 | 4-Chlorophenyl | 1-Benzyl-2-(4-chlorophenyl)-4-piperidone | 84 | acs.org |
| 5 | 4-Methoxyphenyl | 1-Benzyl-2-(4-methoxyphenyl)-4-piperidone | 81 | acs.org |
The 4-piperidone intermediate serves as a crucial scaffold for introducing the C4-methyl and C4-aminomethyl groups required for the target compound. This transformation requires a multi-step sequence. A logical and effective pathway involves the conversion of the ketone functionality into a nitrile, which can then be reduced.
A key intermediate in this pathway is 4-cyano-4-methylpiperidine. This can be synthesized from a protected 4-piperidone. One established method involves converting the ketone into a cyanohydrin, followed by manipulation of the hydroxyl group and substitution to install the methyl group, or vice-versa. A more direct approach is the van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) to convert ketones directly into nitriles with the addition of one carbon atom. rsc.orgorganic-chemistry.org
Once the 4-cyano-4-methylpiperidine scaffold is in hand, the final step is the reduction of the nitrile group to a primary amine (the aminomethyl group). This transformation is reliably achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). youtube.com If an N-protecting group like benzyl (B1604629) was used during the initial cyclization, a final deprotection step, often via catalytic hydrogenation, is necessary to yield the final product or to allow for further N-alkylation. researchgate.net Reductive amination itself is a widely used method for forming amines from carbonyls, often employing reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride [NaBH(OAc)₃] to selectively reduce the intermediate imine. researchgate.netwikipedia.orgmasterorganicchemistry.comyoutube.com
Cyclization Reactions from Linear Precursors
An alternative to building the piperidine ring via conjugate additions is the intramolecular cyclization of linear precursors that already contain the requisite nitrogen and carbon atoms. These methods often rely on the formation of a key C-N bond to close the ring.
The intramolecular cyclization of amino alcohols is a direct method for forming N-heterocycles, including piperidines. organic-chemistry.org The reaction typically involves the cyclization of a precursor like 5-amino-1-pentanol, where the terminal amino group displaces the activated terminal hydroxyl group. sigmaaldrich.comwikipedia.orgnih.gov To facilitate the reaction, the hydroxyl group is usually converted into a better leaving group, for example, by treatment with thionyl chloride (SOCl₂) in a one-pot procedure that avoids the need for N-protection. organic-chemistry.org Alternatively, catalytic methods using ruthenium complexes can mediate the cyclization through a "hydrogen shuttling" mechanism, where the alcohol is first oxidized to an aldehyde in situ, which then condenses with the amine and is subsequently reduced. organic-chemistry.org
A robust method for synthesizing N-substituted piperidines involves the reaction of 1,5-diols with primary amines. sciengine.comciac.jl.cn This is typically a two-step process. First, the 1,5-diol is activated by converting both hydroxyl groups into good leaving groups, such as tosylates or mesylates, by reacting the diol with the corresponding sulfonyl chloride. The resulting 1,5-disulfonate is then cyclized by heating it with a primary amine, which acts as both the nucleophile and, when used in excess, the solvent. sciengine.comciac.jl.cn This method has been shown to be effective, with studies indicating that reaction temperatures of 90–100 °C for 18 hours can lead to high yields of the corresponding piperidine derivatives. sciengine.comciac.jl.cn
Table 2: Cyclization of 1,5-Disulfonates with Primary Amines This table is interactive. Click on the headers to sort.
| Primary Amine | Product | Yield (%) | Reference |
|---|---|---|---|
| Benzylamine | N-Benzylpiperidine | 94 | sciengine.com |
| 4-Methoxybenzylamine | N-(4-Methoxybenzyl)piperidine | 87 | sciengine.com |
| Aniline | N-Phenylpiperidine | 74 | sciengine.com |
| Cyclohexylamine | N-Cyclohexylpiperidine | 85 | sciengine.com |
Radical cyclization offers a powerful alternative for constructing the piperidine ring, particularly for accessing highly substituted systems. rsc.org These reactions involve the generation of a radical on a linear precursor, which then attacks an internal double bond to form the cyclic system. One approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.govorganic-chemistry.orgacs.org In these systems, a radical is generated at the carbon bearing the bromine atom, which then undergoes a 6-endo-trig cyclization to form the piperidine ring.
The stereochemical outcome of these cyclizations can be highly dependent on the reaction conditions and the reagents used. For example, the choice of radical initiator and trapping agent, such as tributyltin hydride (Bu₃SnH) versus tris(trimethylsilyl)silane (B43935) (TTMSS), can significantly influence the diastereoselectivity of the final product. nih.govorganic-chemistry.orgacs.org It has been reported that using TTMSS can lead to a dramatic enhancement in the diastereomeric ratio for the formation of 2,4-disubstituted piperidines compared to the more traditional Bu₃SnH. acs.org This is attributed to a slower rate of radical trapping by TTMSS, which allows for a competing rearrangement cascade of the minor isomer to the more stable major isomer. nih.govacs.org
N-Heterocyclization Methodologies
The formation of the piperidine ring is a key step in the synthesis of this compound. N-heterocyclization reactions are a powerful tool for constructing this six-membered nitrogen-containing heterocycle. These methods often involve the formation of one or more carbon-nitrogen bonds to close the ring.
One common strategy is the reductive amination of dicarbonyl compounds or their equivalents. For instance, the synthesis of piperidin-4-yl-carbamates has been achieved through the reductive amination of 1-benzylpiperidin-4-one with ammonia, followed by further transformations. researchgate.net This approach highlights the utility of readily available starting materials for constructing the piperidine core.
Another important N-heterocyclization method is the aza-Diels-Alder reaction, which involves the [4+2] cycloaddition of an aza-diene with a dienophile. This powerful reaction allows for the rapid construction of the piperidine ring with control over stereochemistry. While specific examples for this compound are not detailed in the provided results, the general principle is widely applied in piperidine synthesis. acs.org
Furthermore, intramolecular cyclization reactions represent a versatile approach. For example, the intramolecular cyclization of amino-aldehydes, catalyzed by cobalt(II), can produce various piperidines. nih.gov Additionally, gold(I)-catalyzed oxidative amination of non-activated alkenes provides a route to substituted piperidines. nih.gov These methods showcase the diversity of catalytic systems employed for N-heterocyclization.
Stereoselective Synthesis of this compound and its Enantiomers
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods for producing enantiomerically pure this compound is of high importance.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com After the desired stereocenter is established, the auxiliary can be removed. Common chiral auxiliaries include derivatives of ephedrine, oxazolidinones, and camphorsultam. wikipedia.orgsigmaaldrich.comnih.gov
In the context of piperidine synthesis, a chiral auxiliary can be attached to the nitrogen atom or a side chain to direct the formation of new stereocenters. For example, a chiral auxiliary approach has been used in the Diels-Alder reaction to produce enantioenriched polysubstituted piperidines. acs.org Although a specific application to this compound is not explicitly described, this strategy is a well-established method for controlling stereochemistry in the synthesis of complex piperidine derivatives.
Substrate control strategies rely on the inherent chirality of the starting material to influence the stereochemistry of the product. This approach is particularly relevant when synthesizing piperidines from chiral pool starting materials, such as amino acids.
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral compounds, including piperidine derivatives. nih.govacs.org This approach utilizes a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other.
A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine-1(2H)-carboxylates, which yields 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cn These intermediates can then be further reduced to the corresponding piperidines. snnu.edu.cn Similarly, enantioselective variants of the Kwon annulation of imines with allenes, catalyzed by chiral phosphines, provide access to functionalized piperidine derivatives with good stereoselectivity. nih.govacs.org
The use of biocatalysis, often in combination with chemical synthesis, presents a chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines. nih.gov This method allows for the preparation of substituted piperidines with precise stereocontrol. nih.gov
| Catalyst Type | Reaction | Key Features |
| Chiral Phosphepine | [4+2] Annulation of imines with allenes | Furnishes an array of functionalized piperidine derivatives with very good stereoselectivity. nih.govacs.org |
| Rhodium Complex | Asymmetric reductive Heck reaction | Provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. snnu.edu.cn |
| Amine Oxidase/Ene Imine Reductase | One-pot cascade | Converts N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines. nih.gov |
When a stereoselective synthesis is not feasible, the resolution of a racemic mixture can be employed to separate the enantiomers. libretexts.org This process typically involves reacting the racemate with a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional methods such as crystallization or chromatography. libretexts.org
A common strategy is the formation of diastereomeric salts by reacting a racemic amine with a chiral acid, such as tartaric acid or camphorsulfonic acid. libretexts.orgsigmaaldrich.com After separation of the diastereomeric salts, the individual enantiomers of the amine can be recovered. This method is a classical yet effective way to obtain enantiopure intermediates for the synthesis of chiral piperidines.
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. This is particularly important for complex piperidine analogues with several chiral centers.
Negishi cross-coupling reactions of substituted piperidines with (hetero)aryl iodides have been shown to be highly diastereoselective. acs.org The stereoselectivity can be directed towards either the trans- or cis-2,4-disubstituted products depending on the position of the carbon-zinc bond relative to the nitrogen atom. acs.org Furthermore, a novel 1,2-migration of palladium has expanded this methodology to the stereoselective preparation of 5-aryl-2,5-disubstituted piperidines. acs.org
The Diels-Alder reaction is another powerful tool for diastereoselective synthesis, capable of generating up to four contiguous stereocenters in a controlled manner. acs.org Additionally, boronyl radical-catalyzed (4+2) cycloaddition reactions have been developed for the regio- and diastereoselective synthesis of polysubstituted piperidines. nih.gov
Green Chemistry and Sustainable Synthetic Routes
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of piperidine synthesis, this involves developing routes that use less hazardous substances, are more atom-economical, and utilize renewable resources. nih.govresearchgate.net
One green approach involves the use of water as a solvent, which can prevent racemization of enantioenriched substrates and lead to highly enantioselective synthesis of C4-substituted piperidines. nih.gov Another example is the development of a green chemistry approach for the synthesis of N-substituted piperidones, which offers significant advantages over classical methods like the Dieckman condensation. researchgate.net
Furthermore, research has focused on replacing hazardous reagents with more sustainable alternatives. For instance, 3-(diethylamino)propylamine (B94944) has been identified as a viable alternative to piperidine for Fmoc removal in solid-phase peptide synthesis, a process that often utilizes piperidine derivatives. rsc.org The synthesis of 2-aminomethylpiperidine from the bio-renewable 2,5-bis(aminomethyl)furan (B21128) represents a promising route utilizing sustainable starting materials. rsc.org
Metal-Free Catalysis in Piperidine Synthesis
The development of synthetic methods that avoid transition metals is a significant goal in green chemistry, aiming to reduce cost, toxicity, and environmental impact. Metal-free catalysis offers an alternative for the construction of N-heterocyclic frameworks like piperidine. rsc.org These reactions often rely on organocatalysts, iodine, or strong acids to promote ring formation. rsc.orgacs.org
Recent research has highlighted the potential of transition-metal-free multi-component reactions (MCRs) for synthesizing diverse nitrogen-containing heterocycles, including piperidines and their pyridine precursors. rsc.org These methods are valued for their operational simplicity and ability to build molecular complexity in a single step. For instance, an unprecedented domino reaction for creating fully substituted pyridines, which can be hydrogenated to piperidines, involves the reaction of primary enaminones or enaminoesters with aldehydes, promoted simply by trifluoromethanesulfonic acid (TfOH). acs.org This cascade reaction efficiently forms two carbon-carbon bonds and one carbon-nitrogen bond. acs.org
Another approach involves the use of iodine as a catalyst. A metal- and solvent-free method for synthesizing multi-substituted pyrroles utilized iodine, showcasing its potential in catalyzing the formation of heterocyclic rings under sustainable conditions. rsc.org While this example is for a five-membered ring, the principles can inform the development of catalysts for six-membered rings like piperidine. The use of non-toxic catalysts is a key aspect of developing greener methods for preparing piperidine building blocks. ajchem-a.com
The following table summarizes representative examples of metal-free catalytic systems for the synthesis of pyridine and piperidine precursors.
Table 1: Examples of Metal-Free Catalysis in Heterocycle Synthesis
| Catalyst | Reactants | Product Type | Yield | Reference |
|---|---|---|---|---|
| Trifluoromethanesulfonic acid (TfOH) | Primary enaminones/enaminoesters and aldehydes | Fully substituted pyridines | Good yields | acs.org |
| Iodine (20 mol%) | Alkynes, TMSCN, N,N-disubstituted formamides | Multi-substituted pyrroles | Up to 98% | rsc.org |
This table presents data on the synthesis of precursors or related heterocyclic structures, illustrating the potential of these metal-free methods for piperidine synthesis.
Continuous Flow Reaction Methodologies
Continuous flow chemistry has emerged as a powerful technology in organic synthesis and pharmaceutical manufacturing, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. nih.govmdpi.com Its application to the synthesis of piperidine derivatives allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity. acs.orgpatsnap.comresearchgate.net
A significant application of flow chemistry in piperidine synthesis is the hydrogenation of pyridine precursors. Microreactors, such as packed-bed systems, provide excellent gas-liquid mixing and mass transfer, which is crucial for efficient hydrogenation. patsnap.com For example, the continuous liquid-phase hydrogenation of pyridine to piperidine has been achieved with near-quantitative conversion and selectivity in residence times as short as 10 to 100 seconds. patsnap.com This represents a dramatic improvement over batch processes that can require high pressures and long reaction times. patsnap.com
Flow chemistry is also exceptionally well-suited for multi-step syntheses. mdpi.com A continuous flow protocol has been developed for the rapid and highly diastereoselective synthesis of α-chiral piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, achieving high yields and diastereomeric ratios within minutes. acs.org This method highlights the ability of flow systems to handle reactive intermediates and perform rapid transformations that can be challenging in batch reactors. acs.org The ease of scaling up such processes further demonstrates the utility of this methodology for producing drug precursors. acs.org
The tables below detail parameters from specific continuous flow syntheses of piperidines and related compounds.
Table 2: Continuous Flow Hydrogenation of Pyridine to Piperidine
| Catalyst | Temperature | Pressure | Residence Time | Pyridine Conversion | Piperidine Selectivity | Reference |
|---|---|---|---|---|---|---|
| Ruthenium/carbon | 60°C | 2.0 MPa | 100 s | ~100% | ~100% | patsnap.com |
This table illustrates the high efficiency of pyridine hydrogenation in a continuous flow microreactor.
Table 3: Diastereoselective Continuous Flow Synthesis of α-Chiral Piperidines
| Reactants | Reaction Time | Diastereomeric Ratio (dr) | Yield | Reference |
|---|
This table showcases the rapid and selective formation of functionalized piperidines using a continuous flow protocol.
Chemical Transformations at the Piperidine Nitrogen Atom
Formation of N-Substituted Piperidine Scaffolds
The primary amino group of this compound is a key site for derivatization, allowing for the straightforward formation of N-substituted scaffolds. These modifications are crucial for exploring structure-activity relationships (SAR) in drug discovery. For instance, in the development of antagonists for the CXCR4 chemokine receptor, the N-substituted piperidin-4-yl-methanamine core was extensively explored. gazi.edu.tr Common strategies to achieve N-substitution include acylation, sulfonylation, and reductive amination.
Acylation: The primary amine readily reacts with carboxylic acids, acid chlorides, or activated esters (such as N-hydroxysuccinimide esters) to form amide derivatives. Coupling agents like HBTU and HOBt are often employed to facilitate amide bond formation with carboxylic acids. mdpi.com
Sulfonylation: Reaction with sulfonyl chlorides (e.g., 4-chlorophenylsulfonyl chloride) in the presence of a base yields stable sulfonamides, a common functional group in bioactive molecules. scielo.br
Reductive Amination: The primary amine can be reacted with aldehydes or ketones in the presence of a reducing agent, such as sodium cyanoborohydride, to yield secondary or tertiary amines. researchgate.net This method is effective for introducing a wide range of alkyl and aryl substituents.
These derivatization strategies allow for the systematic modification of the substituent attached to the exocyclic nitrogen, influencing properties such as polarity, hydrogen bonding capacity, and steric bulk.
Table 1: Examples of N-Substitution Reactions on the Aminomethyl Group
| Reaction Type | Reagents & Conditions | Product Class |
|---|---|---|
| Acylation | R-COOH, HBTU, HOBt, DIPEA, DMF | N-Acyl derivatives (Amides) |
| Sulfonylation | R-SO₂Cl, Base (e.g., Na₂CO₃), H₂O | N-Sulfonyl derivatives (Sulfonamides) |
| Reductive Amination | R-CHO, NaBH₃CN or H₂/Pd-C | N-Alkyl derivatives (Secondary Amines) |
Modifications and Substitutions on the Piperidine Ring System
Beyond N-substitution on the side chain, the piperidine ring itself can be modified to introduce further complexity and to fine-tune the scaffold's three-dimensional structure.
Direct C-H functionalization has emerged as a powerful tool for selectively introducing substituents at various positions on the piperidine ring. The site of functionalization can be controlled by the choice of catalyst and the nature of the protecting group on the ring nitrogen. nih.gov While the target molecule has a methyl group at the ring nitrogen, these principles can be applied to precursors or analogues.
For example, dirhodium catalysts have been successfully used for C-H insertion reactions with donor/acceptor carbenes:
C2 Functionalization: Using catalysts like Rh₂(R-TCPTAD)₄ with an N-Boc protecting group or Rh₂(R-TPPTTL)₄ with an N-Bs protecting group can direct functionalization to the C2 position of the piperidine ring. nih.gov
C4 Functionalization: The use of N-α-oxoarylacetyl-piperidines in combination with Rh₂(S-2-Cl-5-BrTPCP)₄ has been shown to favor C-H functionalization at the C4 position. nih.gov
An alternative strategy involves the asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486) intermediate, followed by a regio- and stereoselective reductive ring-opening of the cyclopropane. This indirect approach allows for the introduction of functional groups, for instance at the C3 position, creating additional stereocenters. nih.gov
Table 2: Catalyst-Controlled C-H Functionalization of Piperidine Rings
| Target Position | Catalyst | N-Protecting Group | Outcome | Reference |
|---|---|---|---|---|
| C2 | Rh₂(R-TPPTTL)₄ | N-Bs | High diastereoselectivity | nih.gov |
| C4 | Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | Good regioselectivity | nih.gov |
| C3 (Indirect) | Rhodium Catalyst | N-Boc | Cyclopropanation of tetrahydropyridine intermediate | nih.gov |
Modifying the size of the piperidine ring to create related azepane (7-membered) or pyrrolidine (B122466) (5-membered) scaffolds can significantly alter the conformational properties and biological activity of the molecule. While less common than substitution, several methodologies exist for these transformations.
One conceptual approach involves the synthesis of acyclic analogues by formally opening the piperidine ring. In studies of NLRP3 inhibitors, derivatives were synthesized where the piperidine ring was opened to increase molecular flexibility and explore interactions with the target protein. mdpi.com This strategy, while not a formal ring expansion or contraction, provides valuable SAR data by removing the conformational constraints of the ring.
More classical methods for ring expansion, such as the Tiffeneau-Demjanov rearrangement, could potentially be adapted. This would involve the conversion of the exocyclic aminomethyl group to a diazomethane (B1218177) precursor which could then undergo a rearrangement to form a seven-membered azepane ring. However, specific applications of these methods to the this compound scaffold are not widely documented in the literature.
Mechanistic Insights into Key Transformation Pathways
Understanding the mechanisms of derivatization reactions is critical for optimizing reaction conditions and predicting outcomes. A combination of spectroscopic and computational methods provides deep insights into these pathways.
The structures of novel derivatives are routinely confirmed using a suite of spectroscopic techniques. researchgate.net
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework and confirm the position of new substituents.
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its elemental composition. researchgate.net
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as carbonyls (C=O) in amides or sulfonyl groups (S=O) in sulfonamides. researchgate.net
Computational chemistry offers powerful tools for understanding reactivity and mechanism. mdpi.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies and molecular docking can be used to build models of how different derivatives interact with a biological target, such as the CXCR4 receptor. gazi.edu.tr These models help identify key hydrophobic and electrostatic interactions that determine binding affinity and guide the design of more potent compounds. gazi.edu.tr
First-principle density functional theory (DFT) calculations are a valuable tool for investigating the kinetic and thermodynamic feasibility of different reaction pathways. mdpi.com By calculating the energies of reactants, transition states, and products, researchers can predict which derivatization routes are most favorable.
Key parameters that can be computed include:
HOMO/LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity of a molecule. A smaller gap suggests higher reactivity. mdpi.com
Chemical Potential (μ) and Hardness (η): These global reactivity descriptors help quantify the electrophilic or nucleophilic character of reactants. mdpi.com
Activation Energies (ΔE‡): Calculating the energy barrier for a reaction allows for the comparison of different potential pathways, providing insight into reaction kinetics. The pathway with the lower activation energy is kinetically favored.
For the derivatization of this compound, these computational methods can be used to rationalize site-selectivity in C-H functionalization reactions or to predict the most favorable conditions for N-substitution.
Table 3: Computationally Derived Parameters for Reactivity Analysis
| Parameter | Definition | Significance |
|---|---|---|
| HOMO/LUMO Gap | Energy difference between highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability. |
| Chemical Potential (μ) | Represents the escaping tendency of an electron from a system. | Related to electronegativity. |
| Chemical Hardness (η) | Measures the resistance to change in electron distribution. | "Hard" molecules have large HOMO/LUMO gaps. |
| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of a molecule. | Predicts behavior in polar reactions. mdpi.com |
Advanced Conformational Analysis and Spectroscopic Characterization of 4 Methylpiperidin 4 Yl Methanamine Derivatives
Theoretical and Computational Approaches to Conformational Landscape Exploration
The conformational landscape of (4-Methylpiperidin-4-yl)methanamine derivatives is primarily defined by the puckering of the piperidine (B6355638) ring and the orientation of its substituents. Computational chemistry offers a hierarchical approach to study these conformations, starting from broad screening methods and moving to high-accuracy calculations for refined energy analysis.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Minima
Density Functional Theory (DFT) stands as a cornerstone for the geometric optimization of this compound derivatives, balancing computational cost with accuracy. Functionals like B3LYP, paired with basis sets such as 6-311++G(d,p), are frequently employed to locate and characterize stationary points on the potential energy surface. rsc.org These calculations can identify various conformers, such as the equatorial and axial orientations of the aminomethyl group relative to the piperidine ring.
Table 1: Illustrative DFT-Calculated Relative Energies for Conformers of a Substituted this compound Derivative.
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |
|---|---|---|---|
| Equatorial-Chair | B3LYP/6-311G | 0.00 | -175.8 |
| Axial-Chair | B3LYP/6-311G | 2.54 | 65.2 |
| Twist-Boat | B3LYP/6-311G** | 5.88 | -88.9 |
Ab Initio and Post-Hartree-Fock Methods (e.g., CCSD(T)-F12a, MP2) for Energetic Refinement*
While DFT is a powerful tool, higher-level ab initio and post-Hartree-Fock methods are often necessary for more accurate energetic refinements. Second-order Møller-Plesset perturbation theory (MP2) is a common choice that accounts for electron correlation, which is neglected in the Hartree-Fock method and approximated in DFT. mdpi.com For systems like this compound, MP2 calculations can provide a more reliable ordering of conformer energies, especially when non-covalent interactions are significant. mdpi.com
For benchmark-quality energies, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard." Explicitly correlated methods, such as CCSD(T*)-F12a, further improve accuracy by accelerating convergence with respect to the basis set size. These high-level calculations are typically performed on geometries previously optimized with DFT, in what is known as a single-point energy calculation, to provide highly reliable energetic data.
Molecular Mechanics (MMFF94) and Semiempirical Methods (AM1) for Initial Conformational Screening
Exploring the entire conformational space of a flexible molecule like this compound can be computationally demanding. Molecular Mechanics (MM) force fields, such as MMFF94, and semiempirical methods, like AM1, offer a rapid way to perform an initial screening of thousands of potential conformations. researchgate.net These methods are computationally inexpensive, allowing for extensive searches through techniques like molecular dynamics or stochastic searches.
The goal of this initial screening is not to obtain highly accurate energies but to identify a set of low-energy, distinct conformations that can then be subjected to more rigorous DFT and ab initio calculations. This hierarchical approach ensures that computational resources are focused on the most relevant regions of the conformational landscape.
Analysis of Chair and Boat Conformers and their Interconversion Dynamics
The piperidine ring in this compound derivatives almost universally prefers a chair conformation to minimize angular and torsional strain. nih.gov However, other higher-energy conformers, such as the boat and twist-boat, exist and can be part of the conformational equilibrium. nih.govias.ac.in The presence of bulky substituents or specific intramolecular interactions can sometimes stabilize these non-chair forms. acs.org
Computational methods can map the interconversion pathways between these conformers. By locating the transition state structures connecting the chair and boat forms, the energy barriers for ring inversion can be calculated. This provides insight into the flexibility of the piperidine ring and the timescale of conformational interconversion, which can be crucial for understanding receptor binding dynamics. Spectroscopic studies have provided evidence for the contribution of boat conformations in certain hindered piperidine systems. ias.ac.in
Table 2: Comparison of Chair and Boat Conformer Characteristics for a Piperidine Ring.
| Characteristic | Chair Conformation | Boat Conformation |
|---|---|---|
| Relative Stability | Most Stable | Less Stable (~5-6 kcal/mol higher) |
| Torsional Strain | Minimized (all staggered) | Present (eclipsed C-C bonds) |
| Steric Strain | Low | High ("flagpole" interactions) |
Hydrogen Bonding Interactions and their Influence on Conformation
Hydrogen bonding plays a significant role in dictating the preferred conformation of this compound. Intramolecular hydrogen bonds can form between the aminomethyl group (-CH₂NH₂) hydrogen donor and the lone pair of the piperidine ring's nitrogen atom, which acts as a hydrogen bond acceptor. libretexts.org
The formation of such a hydrogen bond can stabilize specific conformers. For example, an axial orientation of the aminomethyl group might be favored if it allows for a stronger intramolecular hydrogen bond, potentially overriding the steric preference for an equatorial position. Computational analysis can quantify the strength of these hydrogen bonds and their effect on the relative energies of the conformers. rsc.orgnih.gov These interactions are critical not only for intramolecular stability but also for how the molecule interacts with biological targets like proteins, where intermolecular hydrogen bonds are key to binding. libretexts.orgacs.org
Application of Fragment Molecular Orbital Method for Binding Energy Analysis
When studying the interaction of a this compound derivative with a large biological molecule like a protein, traditional quantum mechanics (QM) calculations become computationally prohibitive. The Fragment Molecular Orbital (FMO) method provides a solution by dividing the entire system (e.g., protein-ligand complex) into smaller fragments. mdpi.comwikipedia.org QM calculations are then performed on individual fragments (monomers) and pairs of fragments (dimers) to approximate the properties of the whole system with significantly reduced computational cost. chemrxiv.org
Spectroscopic Investigations for Structural and Conformational Elucidation
The structural and conformational properties of this compound and its derivatives are primarily investigated using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for determining stereochemistry and conformational equilibria, while Infrared (IR) and Raman spectroscopy provide insights into vibrational modes and hydrogen bonding. Mass spectrometry is employed to confirm the molecular structure and study fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Equilibrium
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of this compound derivatives. The piperidine ring exists in a dynamic equilibrium between two chair conformations, and the orientation of the substituents can be determined by analyzing chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra. nih.govacs.org
In the case of this compound, the key conformational equilibrium involves the axial or equatorial orientation of the aminomethyl group. Due to the presence of the methyl group at the C4 position, the piperidine ring is conformationally restricted. The stereochemical assignment is achieved by detailed analysis of the NMR data. Theoretical calculations, such as those using Density Functional Theory (DFT), can complement experimental data by predicting the chemical shifts for different conformers. researchgate.net
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the piperidine ring, the methyl group, and the aminomethyl group. The chemical shifts of the axial and equatorial protons on the piperidine ring are particularly informative. Typically, axial protons resonate at a higher field (lower ppm) compared to their equatorial counterparts. The coupling constants between adjacent protons also provide crucial information about their dihedral angles, which differ significantly between chair conformations.
For the closely related compound, 4-(Aminomethyl)piperidine, specific proton signals have been assigned. chemicalbook.com Based on this, predicted ¹H NMR data for this compound in CDCl₃ are presented in the table below. The presence of the C4-methyl group will influence the chemical shifts of the neighboring protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H2 (axial) | ~2.5-2.7 | dt | J ≈ 12-13 (gem), 3-4 (ax-ax) |
| H2 (equatorial) | ~3.0-3.2 | dm | J ≈ 12-13 (gem) |
| H3 (axial) | ~1.2-1.4 | q | J ≈ 12-13 (gem, ax-ax) |
| H3 (equatorial) | ~1.6-1.8 | dm | J ≈ 12-13 (gem) |
| -CH₂NH₂ | ~2.6-2.8 | s | |
| -NH₂ | ~1.5-2.0 (broad) | s | |
| -CH₃ | ~0.9-1.1 | s | |
| -NH (piperidine) | ~1.3-1.8 (broad) | s |
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides further evidence for the conformational preferences of this compound derivatives. The chemical shifts of the carbon atoms in the piperidine ring are sensitive to the orientation of the substituents. In general, an axial substituent will cause a shielding effect (upfield shift) on the γ-carbons.
For 4-substituted piperidines, the chemical shifts of C2/C6 and C3/C5 are key indicators of the substituent's orientation. acs.org The predicted ¹³C NMR chemical shifts for this compound are shown in the table below.
| Carbon | Predicted Chemical Shift (ppm) |
| C2/C6 | ~45-48 |
| C3/C5 | ~30-34 |
| C4 | ~32-36 |
| -CH₂NH₂ | ~50-55 |
| -CH₃ | ~22-26 |
Table 2: Predicted ¹³C NMR Data for this compound.
Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Detection
Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of this compound and detecting the presence of hydrogen bonding. udel.edu The key functional groups, namely the primary amine (-NH₂), the secondary amine of the piperidine ring (-NH-), the methyl group (-CH₃), and the methylene (B1212753) groups (-CH₂-), all exhibit characteristic vibrational frequencies.
The N-H stretching vibrations of the primary amine are typically observed in the region of 3300-3500 cm⁻¹. The presence of two bands in this region is characteristic of a primary amine. The N-H stretching of the piperidine ring is expected around 3300 cm⁻¹. Hydrogen bonding, both intermolecular and potentially intramolecular, will lead to a broadening and a shift to lower wavenumbers of these N-H stretching bands.
The C-H stretching vibrations of the methyl and methylene groups are found in the 2850-3000 cm⁻¹ region. udel.edu The C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ range.
The IR spectrum of the related compound 4-(Aminomethyl)piperidine shows characteristic absorptions for the amine and alkyl groups, which can be used as a reference. nist.gov
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| N-H stretch (primary amine) | 3300 - 3500 | Medium (doublet) |
| N-H stretch (secondary amine) | ~3300 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong |
| N-H bend (primary amine) | 1590 - 1650 | Medium to Strong |
| C-H bend (methyl/methylene) | 1350 - 1470 | Medium |
| C-N stretch | 1000 - 1250 | Medium |
Table 3: Predicted Characteristic IR Absorption Bands for this compound.
Raman spectroscopy provides complementary information, particularly for the non-polar bonds and symmetric vibrations of the carbon skeleton.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of this compound and to elucidate its fragmentation pathways. The nominal molecular weight of this compound (C₈H₁₈N₂) is 142.24 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.
In electron ionization (EI) mass spectrometry, the molecule is expected to undergo fragmentation through characteristic pathways for amines and piperidine derivatives. chemicalbook.com The fragmentation of piperidine alkaloids often involves the loss of small neutral molecules and cleavage of the piperidine ring. nih.govscielo.br
A likely fragmentation pathway for this compound would involve the α-cleavage adjacent to the nitrogen atoms. The loss of the aminomethyl group or the methyl group from the molecular ion would lead to significant fragment ions. Cleavage of the piperidine ring can also occur, leading to a series of smaller fragment ions.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 142 | [M]⁺ | Molecular ion |
| 127 | [M - CH₃]⁺ | Loss of the methyl group |
| 112 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl radical |
| 98 | [C₆H₁₂N]⁺ | Ring cleavage |
| 84 | [C₅H₁₀N]⁺ | Ring cleavage |
| 70 | [C₄H₈N]⁺ | Ring cleavage |
| 56 | [C₃H₆N]⁺ | Ring cleavage |
| 44 | [C₂H₆N]⁺ | α-cleavage |
| 30 | [CH₄N]⁺ | α-cleavage (aminomethyl fragment) |
Table 4: Predicted Mass Spectrometry Fragmentation Pattern for this compound.
Electrospray ionization (ESI) mass spectrometry is also a valuable technique, particularly for analyzing derivatives and in liquid chromatography-mass spectrometry (LC-MS) studies. scielo.br
Role of 4 Methylpiperidin 4 Yl Methanamine As a Core Building Block in Advanced Molecular Assembly
Utilization in Complex Organic Synthesis
The rigid, three-dimensional structure of (4-Methylpiperidin-4-yl)methanamine makes it a valuable starting point for constructing intricate molecular frameworks. Its primary amine and sterically defined piperidine (B6355638) core are leveraged by synthetic chemists to access novel chemical space.
Development of Multicomponent Reaction Strategies
This compound is an ideal component for multicomponent reactions (MCRs), which are powerful tools for building molecular complexity in a single step. As a primary amine, it is particularly well-suited for the Ugi four-component reaction (Ugi-4CR). mdpi.comnih.gov In a typical Ugi reaction, an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid combine to form a bis-amide product. nih.gov
When this compound is used as the amine component, it introduces its distinct piperidine scaffold directly into the final product. The reaction proceeds through the formation of an imine with the carbonyl compound, which is then activated by the carboxylic acid and attacked by the isocyanide. A subsequent intramolecular rearrangement yields a complex, peptide-like molecule bearing the 4-methyl-4-aminomethylpiperidine moiety. nih.govnih.gov This strategy allows for the rapid generation of diverse chemical libraries, where the piperidine unit serves as a central, conformationally restricted core from which other substituents radiate.
Design and Synthesis of Privileged Scaffolds
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. The 4,4-disubstituted piperidine core of this compound is a precursor to one such class: spiropiperidines. These structures have gained significant popularity in drug discovery for their ability to explore three-dimensional chemical space. whiterose.ac.uk
Starting with the this compound framework, synthetic strategies can be employed to construct a second ring at the C4 position, creating a spirocyclic system. This involves functionalizing the aminomethyl group and/or the piperidine nitrogen and then inducing cyclization. The resulting spiro-heterocycles lock the molecule into a specific three-dimensional conformation, a desirable trait for designing selective bioactive agents. whiterose.ac.uk
Contributions to Medicinal Chemistry Research
In medicinal chemistry, the focus is on the design and synthesis of new compounds as tools to probe biological systems, without consideration of their clinical efficacy. The this compound scaffold is a recurring motif in the development of such research molecules.
Design of Selective Ligands and Inhibitors
The unique topology of this building block has been instrumental in the design of selective ligands for complex biological targets, particularly G protein-coupled receptors (GPCRs).
CXCR4 Antagonists : Researchers have used N-substituted piperidin-4-yl-methanamine derivatives as a starting point for exploring antagonists of the CXCR4 chemokine receptor. By systematically modifying the substituents on the amine, they were able to investigate structure-activity relationships (SAR) and identify key interactions within the receptor's binding site. nih.gov
Nociceptin/Orphanin FQ (NOP) Receptor Antagonists : In the search for non-peptide antagonists of the NOP receptor, a series of compounds based on a (4-arylpiperidine substituted-methyl) core were designed and synthesized. These efforts led to the discovery of potent and selective NOP receptor antagonists, demonstrating the utility of the piperidine scaffold in targeting this receptor system. nih.gov
CCR5 Antagonists : Modified piperidine structures serve as a central component in the synthesis of antagonists for the CCR5 receptor, a key target in anti-HIV research. The piperidine ring acts as a rigid anchor for the substituents necessary for receptor binding. nih.gov
Scaffold for Pharmacophore Development and Optimization
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition at a biological target. The this compound structure provides an excellent scaffold for developing and optimizing pharmacophores.
The rigid piperidine ring serves to hold functional groups in a defined spatial orientation, reducing the conformational flexibility of the molecule and allowing for a more precise fit with a target receptor. The primary amine provides a versatile handle for introducing a wide variety of substituents through well-established chemical reactions. This allows medicinal chemists to systematically probe the chemical space around the core scaffold. For instance, structure-activity relationship studies on N-(4-piperidinyl)-2-indolinones revealed that modifications to the piperidine N-substituent could modulate a molecule's activity at the NOP receptor, shifting its function from an agonist to an antagonist. nih.gov Furthermore, 3D-QSAR (Quantitative Structure-Activity Relationship) models have been developed using derivatives to identify the key hydrophobic and electronic interactions that govern binding affinity, guiding further optimization. nih.gov
Intermediate in the Synthesis of Potential Bioactive Molecules
The primary application of this compound in a research context is as a key intermediate in the synthesis of novel molecules with potential biological activity. Its structural features are incorporated into the final target molecules, which are then used to investigate various biological pathways.
Below is a table summarizing the role of this and closely related piperidine scaffolds as intermediates in the synthesis of different classes of potential bioactive molecules for research purposes.
| Target Class | Core Scaffold Utilized | General Research Area |
| CXCR4 Antagonists | N-substituted piperidin-4-yl-methanamine | Inflammation, Immunology |
| NOP Receptor Ligands | (4-Arylpiperidine substituted-methyl) derivatives | Central Nervous System (CNS) |
| CCR5 Antagonists | Modified 4-aminopiperidines | Virology, Immunology |
| NOP Receptor Ligands | N-(4-piperidinyl)-2-indolinones | Central Nervous System (CNS) |
Research into Neurotransmitter Systems and Mechanisms of Action
The this compound scaffold is of significant interest in the development of therapeutic agents targeting various neurotransmitter systems. Its rigid structure allows for the precise orientation of functional groups, which is crucial for selective binding to receptor sites.
Derivatives of this compound have been investigated for their antagonist activity at several key receptors. For instance, N-substituted piperidin-4-yl-methanamine derivatives have been explored as antagonists for the CXCR4 chemokine receptor. nih.gov These compounds are investigated for their potential to modulate the receptor's activity, which is implicated in various physiological and pathological processes. nih.gov The binding affinity of these derivatives is influenced by hydrophobic interactions within the receptor's binding site. nih.gov
Furthermore, the core structure is integral to the development of neurokinin-3 (NK3) receptor antagonists. womensmentalhealth.orgnih.gov These antagonists are being studied for their potential in treating menopausal vasomotor symptoms, commonly known as hot flashes. womensmentalhealth.orgnih.gov The mechanism of action involves blocking the NK3 receptors in the hypothalamus, which play a role in thermoregulation. womensmentalhealth.org Clinical trials are underway to evaluate the efficacy and safety of these new non-hormonal treatment options. nih.govnih.gov Some compounds are designed as dual neurokinin-1 and neurokinin-3 receptor antagonists, potentially offering a broader therapeutic effect. womensmentalhealth.org
The table below summarizes key research findings on derivatives of this compound in neurotransmitter system research.
| Derivative Class | Target Receptor | Therapeutic Potential | Research Highlights |
| N-substituted piperidin-4-yl-methanamines | CXCR4 Chemokine Receptor | Anti-inflammatory, HIV entry inhibition | Structure-activity relationship studies show the importance of hydrophobic interactions for binding affinity. nih.gov |
| Piperidine-based compounds | Neurokinin-3 (NK3) Receptor | Treatment of menopausal vasomotor symptoms | Acts as an antagonist to block NK3 receptors in the hypothalamus involved in thermoregulation. womensmentalhealth.orgnih.gov |
| Dual NK1/NK3 Antagonists | Neurokinin-1 and Neurokinin-3 Receptors | Broader therapeutic applications | Combines the effects of blocking two different neurokinin receptors. womensmentalhealth.org |
Application in Materials Science Research
While primarily explored in medicinal chemistry, the structural characteristics of this compound suggest its potential utility as a building block in materials science, although specific research applications are not yet widely documented.
The bifunctional nature of this compound, possessing both a secondary amine within the piperidine ring and a primary amine in the methanamine group, makes it a candidate as a monomer or cross-linking agent in the synthesis of advanced polymers. These reactive sites could be utilized to build polymer chains or to form three-dimensional networks, potentially leading to materials with tailored thermal and mechanical properties. Its incorporation could introduce specific functionalities and basicity into the polymer structure, which might be beneficial for applications such as specialized coatings with enhanced adhesion or specific chemical resistance.
The piperidine moiety in this compound can be a source of specific chemical properties in newly synthesized materials. For example, its basic nature could be exploited in the creation of materials with catalytic activity or for the development of CO2 capture materials. The presence of the nitrogen atoms allows for further chemical modification, enabling the attachment of various functional groups to tailor the material's surface properties, such as hydrophilicity or reactivity.
Role in Agrochemical Research and Specialty Chemicals
The piperidine scaffold is found in a number of biologically active compounds, including some with applications in agriculture. Although direct use of this compound in commercial agrochemicals is not prominently reported, its derivatives represent a potential area for discovery of new pesticides or plant growth regulators. The structural features could be modified to interact with specific biological targets in pests or plants.
In the realm of specialty chemicals, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its distinct chemical handles allow for sequential reactions, making it a valuable starting material for creating a diverse range of chemical entities for various industrial applications.
Mechanistic Studies of Reactions Involving 4 Methylpiperidin 4 Yl Methanamine and Its Analogues
Elucidation of Reaction Pathways and Transition States
The formation and functionalization of the piperidine (B6355638) ring can proceed through various reaction pathways, each characterized by distinct intermediates and transition states. The elucidation of these pathways is often achieved through a combination of experimental studies, including kinetic analysis and intermediate trapping, and computational calculations.
Several cyclization strategies have been mechanistically scrutinized. For instance, the synthesis of piperidines via an intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes is proposed to proceed through the acid-mediated functionalization of the alkyne, leading to the formation of an enamine. This intermediate subsequently generates an iminium ion, which upon reduction, yields the final piperidine ring nih.gov. Another pathway involves radical-mediated amine cyclization using a cobalt(II) catalyst. In this case, a competitive process is suggested to exist between the desired radical rebound and a 1,5-hydrogen transfer, the latter of which can lead to the formation of a linear alkene by-product nih.gov.
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions and characterizing the transition states. A DFT study on the Michael addition of amines like piperidine to β-hydroxyparthenolides investigated the chemoselectivity and stereospecificity of the reaction. By calculating the activation energies for different approaches, researchers could identify the most favorable reaction pathway researchgate.net. The study identified specific transition states, such as TS1x and TS1n, and found that for the reaction with pyrrolidine (B122466), the pathway via TS1x was significantly more favorable (by 26.98 kcal/mol) than the pathway via TS1n, explaining the high selectivity observed experimentally researchgate.net.
Table 1: Comparative Activation Enthalpies in Michael Addition Reactions This interactive table showcases calculated activation enthalpies for different transition states in the Michael addition reaction involving amine nucleophiles, illustrating the basis for observed selectivity.
| Nucleophile | Transition State | Activation Enthalpy (ΔH) | Selectivity |
| Pyrrolidine | TS1x | 12.55 kcal/mol | Highly Favored |
| Pyrrolidine | TS1n | 39.53 kcal/mol | Disfavored |
Data sourced from DFT calculations on Michael addition reactions of β-hydroxyparthenolides researchgate.net.
These studies highlight that the final product distribution is a direct consequence of the relative energy barriers of competing transition states.
Catalytic Mechanisms in Piperidine Synthesis and Derivatization
Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective production of complex molecules like substituted piperidines. A variety of metal-based and organocatalytic systems have been developed, each with a distinct mechanism of action.
Metal-Catalyzed Reactions: Transition metals such as rhodium, palladium, iridium, ruthenium, and copper are widely used.
Rhodium and Iridium: Asymmetric hydrogenation of pyridinium (B92312) salts, a common method to produce piperidines, can be catalyzed by iridium(I) complexes. These reactions are suggested to proceed through an outer-sphere dissociative mechanism nih.gov. Rhodium catalysts are effective for the asymmetric carbometalation of dihydropyridines, which follows a reductive Heck-type process to furnish 3-substituted tetrahydropyridines acs.orgsnnu.edu.cn.
Palladium: Palladium catalysts are versatile for piperidine synthesis. For example, an enantioselective intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates occurs under redox-neutral conditions nih.gov. Another palladium-catalyzed method is the Wacker-type aerobic oxidative cyclization of alkenes to form various six-membered nitrogen heterocycles organic-chemistry.org.
Copper: Copper catalysts are employed in one-pot coupling reactions to create complex piperidine analogues. A proposed mechanism for the reaction of a tetrahydroisoquinoline, an aldehyde, and a terminal alkyne involves the formation of a copper acetylide intermediate, which then participates in the key bond-forming steps ajchem-a.com.
Ruthenium: Cationic ruthenium complexes can catalyze the intermolecular coupling of propargylic amides and allylic alcohols, leading to the regioselective and stereoselective synthesis of piperidine derivatives rsc.org.
Derivatization of the Piperidine Ring: Catalysis is also crucial for the direct functionalization of a pre-existing piperidine ring. Chiral dirhodium catalysts have been used for the site-selective and stereoselective C-H functionalization of N-Boc-piperidine and N-Bs-piperidine. The choice of both the catalyst, such as Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄, and the nitrogen-protecting group (Boc vs. Bs) was found to be critical in controlling whether functionalization occurred at the C2 or C4 position, as well as the diastereoselectivity of the reaction nih.gov.
Table 2: Overview of Catalytic Systems in Piperidine Synthesis This interactive table summarizes various catalysts and their mechanistic roles in the synthesis and derivatization of piperidine rings.
| Catalyst System | Reaction Type | Proposed Mechanistic Feature | Reference |
| Iridium(I) Complexes | Asymmetric Hydrogenation | Outer-sphere dissociative mechanism | nih.gov |
| Rhodium(I) Complexes | Asymmetric Carbometalation | Reductive Heck-type process | acs.orgsnnu.edu.cn |
| Palladium(II) Complexes | Aza-Heck Cyclization | Enantioselective 6-exo cyclization | nih.gov |
| Copper(I) Chloride | One-Pot Coupling | Formation of copper acetylide intermediate | ajchem-a.com |
| Dirhodium Carboxylates | C-H Functionalization | Site-selective carbene insertion | nih.gov |
| Ruthenium(II) Complexes | Intermolecular Coupling | Coupling of amides and alcohols | rsc.org |
Computational Modeling of Reaction Dynamics and Selectivity
Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. Molecular dynamics (MD) simulations and quantum mechanics (QM) methods like Density Functional Theory (DFT) are at the forefront of these investigations mdpi.comyoutube.com.
DFT for Predicting Selectivity: DFT calculations are widely used to predict the regioselectivity and stereoselectivity of reactions by comparing the energies of different transition states and intermediates.
In a study of a [3 + 2] cycloaddition reaction, standard DFT (B3LYP) failed to predict the experimental outcome, whereas a different functional (ωB97XD) successfully predicted the observed meta regioselectivity. Further analysis using Non-Covalent Interaction (NCI) plots revealed that the selectivity arose from a subtle hydrogen bond forming in the favored transition state researchgate.net.
DFT has also been used to study the chemoselectivity of Michael additions involving piperidine. Calculations performed at the B3LYP/6-31G(d,p) level of theory were in agreement with experimental observations, confirming the predictive power of the method researchgate.net.
In another study, DFT was used to investigate how the anomeric effect and hyperconjugative aromaticity influence the stability of piperidine derivatives, providing a deep understanding of their ground-state electronic properties rsc.org.
Molecular Dynamics for Reaction Dynamics: While QM methods are ideal for the electronic details of bond-breaking and bond-forming, classical MD simulations are used to model the physical motions of atoms and molecules over time youtube.com. MD simulations can reveal the conformational changes, solvent effects, and transport phenomena that are integral to a chemical reaction mdpi.comyoutube.com. For example, MD simulations can be used to compute the potential of mean force (PMF) for a molecule, such as a drug, permeating a cell membrane. The PMF profile represents the energy landscape along the reaction coordinate, providing insight into the dynamics and barriers of the process nih.gov. Ab initio MD simulations, which use QM to calculate forces on the fly, can be used to probe the initial steps of complex, rapid reactions, such as those involving hypergolic ionic liquids, to identify the most likely initial interactions (e.g., anion-oxidant) that trigger the subsequent chemical transformations researchgate.net.
Table 3: Applications of Computational Modeling in Mechanistic Studies This interactive table outlines how different computational methods are applied to understand various aspects of reactions involving piperidine analogues.
| Computational Method | Area of Study | Key Insights Provided | Reference |
| Density Functional Theory (DFT) | Reaction Selectivity | Calculation of activation energies; prediction of regio- and stereoselectivity. | researchgate.netresearchgate.net |
| DFT (NBO, HOMA Analysis) | Electronic Structure | Understanding ground-state stability, hyperconjugation, and anomeric effects. | rsc.org |
| Molecular Dynamics (MD) | System Dynamics | Simulation of conformational changes, solvent effects, and transport phenomena. | mdpi.comnih.gov |
| Ab Initio MD (AIMD) | Initial Reaction Events | Probing primary interactions and reaction initiation in complex systems. | researchgate.net |
Future Research Directions and Emerging Paradigms
Development of Novel Stereoselective and Sustainable Synthetic Routes
The synthesis of piperidine-containing molecules is a cornerstone of medicinal and synthetic organic chemistry. ajchem-a.comnih.gov Future efforts concerning (4-Methylpiperidin-4-yl)methanamine will likely prioritize the development of more efficient and environmentally friendly synthetic methodologies.
Stereoselective Synthesis: The creation of specific stereoisomers of piperidine (B6355638) derivatives is crucial, as different isomers can exhibit varied biological activities. nih.gov Researchers are exploring new catalytic systems, including those based on transition metals and organocatalysts, to achieve high levels of stereocontrol in the synthesis of substituted piperidines. nih.govacs.org For instance, rhodium-catalyzed C-H insertion and cyclopropanation have been utilized for the site-selective and stereoselective functionalization of piperidines. nih.gov Future work may adapt these methods to achieve the asymmetric synthesis of this compound derivatives, providing access to enantiomerically pure compounds for pharmacological evaluation.
Exploration of Unconventional Reactivity Modes for the Scaffold
Unlocking novel reactivity patterns of the this compound scaffold can lead to the discovery of new chemical transformations and the synthesis of previously inaccessible molecules.
C-H Functionalization: Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach to modifying molecular scaffolds. researchgate.net Research into the C-H functionalization of piperidines allows for the introduction of new functional groups at various positions on the ring, which can significantly alter the molecule's properties. nih.govresearchgate.net Future studies will likely focus on developing regioselective and stereoselective C-H functionalization methods for the this compound core, enabling the precise tuning of its structure for specific applications.
Novel Cyclization Strategies: The development of new cyclization reactions provides access to diverse and complex piperidine-containing structures. nih.gov Strategies such as intramolecular hydroamination/cyclization cascades and metal-catalyzed cycloisomerizations are being explored to construct the piperidine ring with high efficiency and control. nih.gov Applying these modern cyclization methods to precursors of this compound could yield novel analogues with unique three-dimensional shapes and biological activities. The exploration of nucleophilic reactivity of related piperidine intermediates has also shown promise in constructing new scaffolds. acs.orgnih.gov
Integration with Artificial Intelligence and Machine Learning for Molecular Design
The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is revolutionizing the process of drug discovery and molecular design. nih.govresearchgate.net
Accelerated Drug Discovery: AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates. nih.govnih.gov These computational tools can be employed to design novel derivatives of this compound with enhanced potency and selectivity for specific biological targets. researchgate.net By predicting properties such as bioactivity, toxicity, and pharmacokinetics, AI can significantly reduce the time and cost associated with traditional drug discovery pipelines. researchgate.netresearchgate.net For example, ML models have been used to accelerate the screening of chemical libraries to find inhibitors of protein aggregation in neurodegenerative diseases like Parkinson's. innovationnewsnetwork.com
De Novo Design: Generative AI models can design entirely new molecules with desired properties from scratch. nih.gov This de novo design approach can be applied to generate novel this compound-based structures that are optimized for a particular therapeutic target. This allows for the exploration of a much broader chemical space than is possible through conventional methods. nih.govresearchgate.net
Expansion into Novel Areas of Chemical Biology and Functional Materials
The versatile structure of this compound makes it an attractive scaffold for applications beyond traditional medicinal chemistry.
Chemical Biology Probes: Derivatives of this compound can be designed as chemical probes to study biological processes. By incorporating reporter tags or reactive groups, these molecules can be used to identify protein targets, visualize cellular pathways, and elucidate mechanisms of drug action. The piperidine scaffold is present in numerous natural alkaloids and bioactive compounds, highlighting its utility in interacting with biological systems. wikipedia.org
Functional Materials: The rigid, three-dimensional structure of the piperidine ring, similar to adamantane, can be exploited in the design of new functional materials. wikipedia.org Adamantane derivatives have found use in polymers and thermally stable lubricants. wikipedia.org Similarly, polymers incorporating the this compound unit could exhibit unique thermal and mechanical properties. Furthermore, the ability of the amine groups to coordinate with metal ions suggests potential applications in the development of novel catalysts or sensors. The synthesis of spirodiamine scaffolds based on piperidine highlights the potential for creating complex, functional architectures. researchgate.netbris.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
